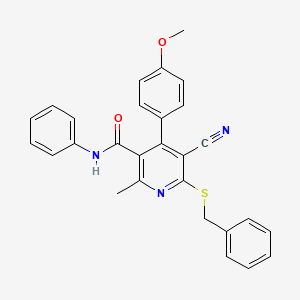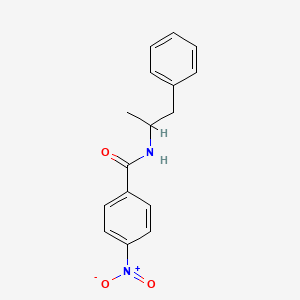
4-nitro-N-(1-phenylpropan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-nitro-N-(1-fenilpropan-2-il)benzamida es un compuesto químico que pertenece a la clase de las benzamidas. Las benzamidas son derivados del ácido benzoico y se utilizan ampliamente en varios campos, incluidos los productos farmacéuticos, la agricultura y la ciencia de los materiales. Este compuesto, en particular, se caracteriza por la presencia de un grupo nitro y un grupo fenilpropan-2-il unido al núcleo de benzamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 4-nitro-N-(1-fenilpropan-2-il)benzamida generalmente implica la condensación del ácido 4-nitrobenzoico con la 1-fenilpropan-2-amina. Un método común incluye el uso de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) en presencia de un catalizador como la 4-dimetilaminopiridina (DMAP) en un solvente orgánico como el diclorometano. La reacción se lleva a cabo a temperatura ambiente, y el producto se purifica mediante recristalización o cromatografía .
Métodos de producción industrial
En un entorno industrial, la producción de derivados de benzamida a menudo implica el uso de reactores de flujo continuo para garantizar una alta eficiencia y rendimiento. El proceso puede incluir el uso de catalizadores ácidos sólidos e irradiación ultrasónica para mejorar la velocidad de reacción y la selectividad .
Análisis De Reacciones Químicas
Tipos de reacciones
La 4-nitro-N-(1-fenilpropan-2-il)benzamida puede sufrir varias reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo nitro puede ser reemplazado por otros grupos funcionales.
Oxidación: El grupo fenilpropan-2-il se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reactivos y condiciones comunes
Reducción: Gas hidrógeno, catalizador de paladio sobre carbono (Pd/C).
Sustitución: Nucleófilos como aminas o tioles, a menudo en presencia de una base como el hidróxido de sodio.
Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Productos principales
Reducción: 4-amino-N-(1-fenilpropan-2-il)benzamida.
Sustitución: Varias benzamidas sustituidas dependiendo del nucleófilo utilizado.
Oxidación: Cetonas o ácidos carboxílicos correspondientes.
Aplicaciones Científicas De Investigación
La 4-nitro-N-(1-fenilpropan-2-il)benzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Industria: Se utiliza en la producción de materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de la 4-nitro-N-(1-fenilpropan-2-il)benzamida implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con componentes celulares, lo que lleva a varios efectos biológicos. El grupo fenilpropan-2-il puede mejorar la capacidad del compuesto para interactuar con regiones hidrofóbicas de proteínas o membranas celulares, influyendo en su actividad .
Comparación Con Compuestos Similares
Compuestos similares
4-nitrobenzamida: Carece del grupo fenilpropan-2-il, lo que lo hace menos hidrofóbico y potencialmente menos activo en ciertos contextos biológicos.
N-(1-fenilpropan-2-il)benzamida: Carece del grupo nitro, lo que puede reducir su reactividad y posible actividad biológica.
4-amino-N-(1-fenilpropan-2-il)benzamida: Una forma reducida del compuesto con diferentes propiedades químicas y biológicas.
Unicidad
La 4-nitro-N-(1-fenilpropan-2-il)benzamida es única debido a la presencia tanto del grupo nitro como del grupo fenilpropan-2-il, que confieren reactividad química distinta y posibles actividades biológicas. La combinación de estos grupos funcionales permite una amplia gama de modificaciones químicas y aplicaciones en varios campos .
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
4-nitro-N-(1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-12(11-13-5-3-2-4-6-13)17-16(19)14-7-9-15(10-8-14)18(20)21/h2-10,12H,11H2,1H3,(H,17,19) |
Clave InChI |
WSOFZTPROZAPPA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate](/img/structure/B11712323.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-cyclohexyl-N-(2-phenoxyethyl)benzamide](/img/structure/B11712338.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11712339.png)
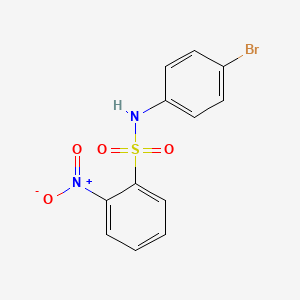
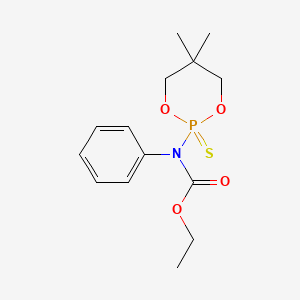

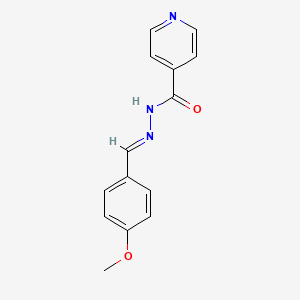
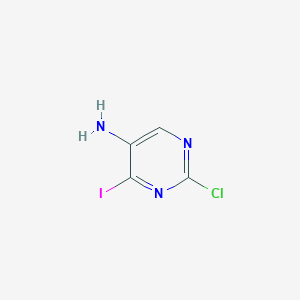
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11712377.png)
![3-[5-(4-Methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11712388.png)
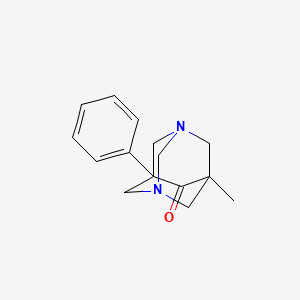
![2-[2-(1H-benzimidazol-2-yl)ethyl]aniline](/img/structure/B11712397.png)
![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B11712408.png)
